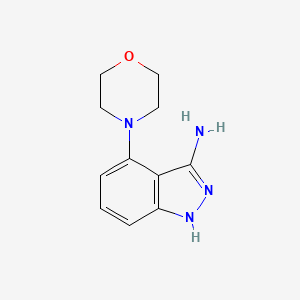

4-morpholino-1H-indazol-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Morpholino-1H-indazol-3-amine is a compound belonging to the indazole family, which is known for its diverse biological activities. Indazole derivatives have been extensively studied for their potential therapeutic applications, particularly in the field of oncology. This compound, with its unique structure, has shown promise in various scientific research areas.

Mechanism of Action

Target of Action

The primary target of 4-morpholino-1H-indazol-3-amine is the tyrosine kinase . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in the regulation of normal cellular processes and are implicated in many disease states, including cancer .

Mode of Action

This compound acts as an effective hinge-binding fragment . In the case of tyrosine kinase, it binds effectively with the hinge region . This binding inhibits the activity of the kinase, thereby disrupting the signal transduction cascades it would normally activate.

Biochemical Pathways

The compound’s interaction with tyrosine kinase affects multiple biochemical pathways. Specifically, it has been shown to inhibit the Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner . These pathways are crucial for cell cycle regulation and apoptosis, and their disruption can lead to the inhibition of cancer cell proliferation .

Result of Action

The compound exhibits significant inhibitory activity against some cancer cell lines . For instance, it has shown promising inhibitory effects against the K562 cell line . This suggests that the compound’s action results in the inhibition of cancer cell proliferation.

Biochemical Analysis

Biochemical Properties

4-Morpholino-1H-indazol-3-amine has been reported to exhibit significant inhibitory activity against some cancer cell lines It is known that indazole derivatives can interact with a variety of targets, including nitric oxide synthase and HIV protease .

Cellular Effects

The compound has been shown to have significant antiproliferative activity, indicating that it can inhibit the growth of cells . It is suggested that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Dosage Effects in Animal Models

It is known that indazole derivatives can exhibit various effects at different dosages .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-morpholino-1H-indazol-3-amine typically involves the following steps:

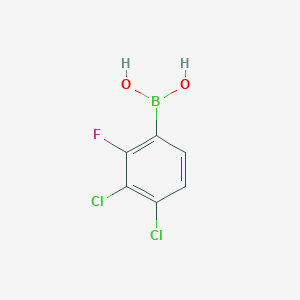

Amination of 2,6-difluorobenzonitrile with morpholine: This step introduces the morpholino group into the benzene ring.

Cyclization with hydrazine hydrate: This step forms the indazole ring structure

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned steps, with optimization for yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amine group.

Reduction: Reduction reactions can modify the indazole ring or the morpholino group.

Substitution: Various substitution reactions can occur, especially at the nitrogen atoms in the indazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed: The major products depend on the specific reactions and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups into the indazole ring .

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its role in modulating biological pathways.

Medicine: Explored for its anticancer properties, particularly its ability to inhibit certain cancer cell lines

Comparison with Similar Compounds

- Onidamine

- Linifanib

- Axtinib

Comparison: 4-Morpholino-1H-indazol-3-amine is unique due to its specific morpholino and indazole structure, which imparts distinct biological activities. Compared to similar compounds, it has shown significant inhibitory activity against certain cancer cell lines, making it a promising candidate for further research and development .

Properties

IUPAC Name |

4-morpholin-4-yl-1H-indazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O/c12-11-10-8(13-14-11)2-1-3-9(10)15-4-6-16-7-5-15/h1-3H,4-7H2,(H3,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTUHEFSYPUASJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=CC3=C2C(=NN3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-fluorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2371508.png)

![{[3-(5-Methylthio-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl}piperidine](/img/structure/B2371509.png)

![4-methoxy-N'-methyl-N'-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]benzenecarbohydrazide](/img/structure/B2371519.png)

![2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N,N-di(propan-2-yl)acetamide](/img/structure/B2371525.png)

![3-(benzenesulfonyl)-1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]propan-1-one](/img/structure/B2371526.png)